molecular formula C19H26OSSi B14385406 [3-(Benzenesulfinyl)-4-phenylbutyl](trimethyl)silane CAS No. 89373-11-5

[3-(Benzenesulfinyl)-4-phenylbutyl](trimethyl)silane

Cat. No.: B14385406
CAS No.: 89373-11-5
M. Wt: 330.6 g/mol
InChI Key: XOPJVFLABOFLQI-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-4-phenylbutylsilane is an organosilicon compound that features a benzenesulfinyl group and a phenylbutyl group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-4-phenylbutylsilane typically involves the reaction of benzenesulfinyl chloride with 4-phenylbutyl magnesium bromide, followed by the introduction of trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

    Formation of 4-phenylbutyl magnesium bromide:

    Reaction with benzenesulfinyl chloride:

    Introduction of trimethylsilyl group:

Industrial Production Methods

Industrial production of 3-(Benzenesulfinyl)-4-phenylbutylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-4-phenylbutylsilane undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as halides, alcohols, or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(Benzenesulfonyl)-4-phenylbutylsilane.

    Reduction: Formation of 3-(Benzenesulfanyl)-4-phenylbutylsilane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a drug delivery agent. The trimethylsilyl group can enhance the lipophilicity of drug molecules, improving their bioavailability and cellular uptake.

Industry

In the industrial sector, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used in the production of specialty polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-4-phenylbutylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The trimethylsilyl group can modulate the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-4-phenylbutylsilane): Similar structure but with a sulfone group instead of a sulfoxide.

    3-(Benzenesulfanyl)-4-phenylbutylsilane): Similar structure but with a sulfide group instead of a sulfoxide.

    3-(Benzenesulfinyl)-4-phenylbutylsilane): Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.

Uniqueness

3-(Benzenesulfinyl)-4-phenylbutylsilane is unique due to the presence of both a benzenesulfinyl group and a trimethylsilyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89373-11-5

Molecular Formula

C19H26OSSi

Molecular Weight

330.6 g/mol

IUPAC Name

[3-(benzenesulfinyl)-4-phenylbutyl]-trimethylsilane

InChI

InChI=1S/C19H26OSSi/c1-22(2,3)15-14-19(16-17-10-6-4-7-11-17)21(20)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3

InChI Key

XOPJVFLABOFLQI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC(CC1=CC=CC=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

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